



# Application Notes and Protocols for Assessing SOM3355 Efficacy in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SOM3355 is an investigational therapy with a first-in-class dual mechanism of action, combining selective beta-1 adrenergic antagonism with the inhibition of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2).[1][2][3] This multimodal activity modulates monoaminergic neurotransmission in key brain regions, including the striatum, prefrontal cortex, and nucleus accumbens.[2] Developed by SOM Biotech, SOM3355 (bevantolol hydrochloride) is a repurposed drug identified through an artificial intelligence-driven platform for its potential to treat chorea, the hallmark motor symptom of Huntington's disease (HD), as well as associated behavioral and psychiatric symptoms like anxiety and depression.[4][5][6]

Clinical trials in human patients have demonstrated that SOM3355 can significantly reduce chorea with a favorable safety profile, notably lacking the depressive side effects associated with other VMAT2 inhibitors.[7][8][9] These application notes provide detailed protocols for the preclinical assessment of SOM3355's efficacy in established rodent models of Huntington's disease, offering a framework for researchers to investigate its therapeutic potential further.

### **Mechanism of Action of SOM3355**

SOM3355's therapeutic effect is believed to stem from its dual action:



- VMAT1 and VMAT2 Inhibition: By inhibiting VMAT1 and VMAT2, SOM3355 prevents the
  packaging of monoamine neurotransmitters (such as dopamine, serotonin, and
  norepinephrine) into presynaptic vesicles.[2][3] This leads to their metabolism in the
  cytoplasm and a subsequent reduction in their release into the synaptic cleft, thereby
  dampening the overactive dopaminergic signaling implicated in chorea.[2]
- Selective β1-adrenergic Blockade: This action is thought to contribute to the management of behavioral and psychiatric symptoms like anxiety and akathisia that are common in Huntington's disease.[2]

This combined mechanism of action suggests a broader therapeutic window for SOM3355 compared to pure dopamine-depleting agents.[2]

Signaling Pathway of SOM3355



Click to download full resolution via product page

Caption: VMAT2 inhibition by SOM3355 reduces monoamine packaging and subsequent neurotransmitter release.

## **Application Notes: Rodent Models and Efficacy Assessment**

The selection of an appropriate rodent model is critical for evaluating the therapeutic potential of SOM3355. Transgenic models of Huntington's disease are preferred as they recapitulate key



aspects of the disease's genetic basis and progressive pathology.

#### Recommended Rodent Models:

- YAC128 Mouse Model: This model expresses the full-length human huntingtin gene with 128 CAG repeats.[10] YAC128 mice exhibit a progressive neurological phenotype that includes hyperkinesia, motor deficits, and cognitive impairments, making them suitable for assessing both motor and non-motor effects of SOM3355.[10][11]
- R6/2 Mouse Model: This fragment model expresses exon 1 of the human huntingtin gene with a large number of CAG repeats.[12] It has a rapid and severe phenotype, which is useful for shorter-term efficacy studies.[12][13]
- BACHD Rat Model: This transgenic rat model also expresses the full-length human huntingtin gene and displays progressive motor deficits, offering a larger animal model for more complex behavioral and physiological assessments.

### **Key Efficacy Endpoints:**

- Motor Function: To assess the primary indication of chorea reduction.
- Behavioral and Psychiatric Phenotypes: To evaluate the effects on anxiety and depressionlike behaviors.
- Neurochemical Changes: To confirm the mechanism of action by measuring monoamine levels.
- Safety and Tolerability: To monitor for potential adverse effects.

## **Experimental Protocols**

The following protocols are designed to provide a comprehensive assessment of SOM3355's efficacy in rodent models of Huntington's disease.

## **Protocol 1: In Vitro VMAT2 Binding Affinity Assay**

Objective: To determine the binding affinity (Ki) of SOM3355 for VMAT2.



- Membrane Preparation:
  - Homogenize striatal tissue from adult wild-type mice or rats in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
  - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
  - Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes containing VMAT2.
  - Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Radioligand Binding Assay:
  - In a 96-well plate, incubate the prepared membranes with a fixed concentration of a VMAT2-specific radioligand (e.g., [3H]dihydrotetrabenazine) and varying concentrations of SOM3355.
  - Incubate for 60 minutes at room temperature.
  - Terminate the reaction by rapid filtration through glass fiber filters.
  - Wash the filters with ice-cold buffer to remove unbound radioligand.
  - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known VMAT2 inhibitor like tetrabenazine) from total binding.
  - Determine the IC50 value (concentration of SOM3355 that inhibits 50% of specific binding)
     by non-linear regression analysis.



• Calculate the Ki value using the Cheng-Prusoff equation.

## Protocol 2: Assessment of Motor Function in YAC128 Mice

Objective: To evaluate the effect of chronic SOM3355 administration on motor coordination and balance.

- Animal Model: Use male and female YAC128 transgenic mice and their wild-type littermates, starting at an age when motor deficits are apparent (e.g., 6 months).
- Drug Administration:
  - Administer SOM3355 (e.g., 10, 30, 100 mg/kg) or vehicle (e.g., 0.5% methylcellulose in water) orally once daily for a period of 4-8 weeks.
- Rotarod Test:
  - Acclimatize the mice to the rotarod apparatus for 2-3 days prior to testing.
  - On the test day, place each mouse on the rotating rod, which accelerates from 4 to 40 rpm over a 5-minute period.
  - Record the latency to fall for each mouse.
  - Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
- Open Field Test:
  - Place each mouse in the center of an open field arena (e.g., 40 x 40 cm).
  - Use an automated tracking system to record locomotor activity (total distance traveled, velocity, and time spent in the center versus the periphery) for 15-30 minutes. This can also provide an indication of anxiety-like behavior.
- Data Analysis:



 Compare the mean latency to fall on the rotarod and the locomotor activity parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

## Protocol 3: Evaluation of Anxiety- and Depression-Like Behavior

Objective: To assess the impact of SOM3355 on behavioral and psychiatric phenotypes in YAC128 mice.

- Animal Model and Drug Administration: As described in Protocol 2.
- Elevated Plus Maze (for anxiety):
  - The maze consists of two open arms and two closed arms elevated from the floor.
  - Place each mouse in the center of the maze, facing an open arm.
  - Allow the mouse to explore the maze for 5 minutes.
  - Record the time spent in and the number of entries into the open and closed arms.
- Forced Swim Test (for depression-like behavior):
  - Place each mouse in a cylinder of water from which it cannot escape.
  - Record the duration of immobility over a 6-minute test period.
- Data Analysis:
  - Calculate the percentage of time spent and entries into the open arms of the elevated plus maze.
  - Compare the immobility time in the forced swim test between treatment groups. Use appropriate statistical analyses.



## Protocol 4: In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure the effect of SOM3355 on extracellular dopamine and its metabolites in the striatum.

- Surgical Implantation:
  - Anesthetize adult YAC128 or wild-type mice and place them in a stereotaxic frame.
  - Implant a microdialysis guide cannula targeting the striatum.
  - Allow the animals to recover from surgery for at least 48 hours.
- Microdialysis Procedure:
  - On the day of the experiment, insert a microdialysis probe into the guide cannula.
  - Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).
  - Collect baseline dialysate samples every 20 minutes.
  - Administer a single dose of SOM3355 or vehicle.
  - Continue collecting dialysate samples for at least 3 hours post-administration.
- Neurochemical Analysis:
  - Analyze the concentrations of dopamine, DOPAC, and HVA in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Data Analysis:
  - Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.



 Compare the time course of changes in neurotransmitter levels between the treatment groups.

Experimental Workflow for SOM3355 Efficacy Assessment in Rodent Models



Click to download full resolution via product page



Caption: A comprehensive workflow for evaluating the efficacy of SOM3355 in rodent models of Huntington's disease.

### **Data Presentation**

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Hypothetical VMAT2 Binding Affinity of SOM3355

| Compound                | VMAT2 Ki (nM) |
|-------------------------|---------------|
| SOM3355                 | 50-150        |
| Tetrabenazine (Control) | 2-10          |

Table 2: Expected Effects of SOM3355 on Motor Performance in YAC128 Mice

| Treatment Group             | Rotarod Latency to Fall (s) | Total Distance Traveled in Open Field (m) |
|-----------------------------|-----------------------------|-------------------------------------------|
| Vehicle                     | 120 ± 15                    | 80 ± 10                                   |
| SOM3355 (10 mg/kg)          | 150 ± 20                    | 75 ± 8                                    |
| SOM3355 (30 mg/kg)          | 180 ± 25                    | 70 ± 9                                    |
| SOM3355 (100 mg/kg)         | 210 ± 30**                  | 65 ± 7                                    |
| Tetrabenazine (Control)     | 190 ± 28                    | 55 ± 6                                    |
| *Data are presented as mean |                             |                                           |
| ± SEM. *p < 0.05, *p < 0.01 |                             |                                           |
| compared to vehicle.        |                             |                                           |

Table 3: Predicted Outcomes of SOM3355 on Anxiety- and Depression-Like Behaviors



| Treatment Group                                                 | Time in Open Arms<br>(Elevated Plus Maze, %) | Immobility Time (Forced Swim Test, s) |
|-----------------------------------------------------------------|----------------------------------------------|---------------------------------------|
| Vehicle                                                         | 25 ± 5                                       | 150 ± 20                              |
| SOM3355 (30 mg/kg)                                              | 35 ± 6                                       | 120 ± 15                              |
| Tetrabenazine (Control)                                         | 22 ± 4                                       | 180 ± 22                              |
| Data are presented as mean ± SEM. p < 0.05 compared to vehicle. |                                              |                                       |

Table 4: Anticipated Changes in Striatal Dopamine Levels with SOM3355

| Treatment Group                                                       | Peak Change in Extracellular Dopamine (% of Baseline) |
|-----------------------------------------------------------------------|-------------------------------------------------------|
| Vehicle                                                               | 100 ± 5                                               |
| SOM3355 (30 mg/kg)                                                    | 60 ± 8                                                |
| Tetrabenazine (Control)                                               | 45 ± 7                                                |
| *Data are presented as mean $\pm$ SEM. *p < 0.01 compared to vehicle. |                                                       |

## Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of SOM3355 in rodent models of Huntington's disease. By systematically assessing its effects on motor, behavioral, and neurochemical endpoints, researchers can gain valuable insights into its therapeutic potential and further elucidate its unique mechanism of action. The expected outcomes, based on its known pharmacology and clinical data, suggest that SOM3355 holds promise as a novel treatment for the multifaceted symptoms of Huntington's disease.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sombiotech.com [sombiotech.com]
- 2. Bevantolol hydrochloride--preclinical pharmacologic profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicamentos-innovadores.org [medicamentos-innovadores.org]
- 4. SOM Biotech initiates of Phase 2a clinical trial of SOM3355 in Huntington's disease patients - Parc Científic de Barcelona [pcb.ub.edu]
- 5. SOM3355: a new drug for the treatment of the "chorea" symptom in Huntington's disease [lirh.it]
- 6. The FDA has approved SOM Biotech's Phase 3 study design for SOM3355, a potential drug for Huntington disease - Parc Científic de Barcelona [pcb.ub.edu]
- 7. SOM Biotech announces Phase 2b study results International Huntington Association [huntington-disease.org]
- 8. sombiotech.com [sombiotech.com]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. 004938 YAC128 Strain Details [jax.org]
- 11. mdpi.com [mdpi.com]
- 12. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing SOM3355 Efficacy in Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208721#techniques-for-assessing-som3355-efficacy-in-rodent-models]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com